Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-3-carboxylate
Description
Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine-3-carboxylate core linked to a quinoxaline moiety substituted with a 4-chlorobenzyl sulfonyl group. The ethyl ester moiety increases lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
ethyl 1-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c1-2-31-23(28)17-6-5-13-27(14-17)21-22(26-20-8-4-3-7-19(20)25-21)32(29,30)15-16-9-11-18(24)12-10-16/h3-4,7-12,17H,2,5-6,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAWHOYUMMRRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a quinoxaline core, a piperidine moiety, and a sulfonyl group, which are known to contribute to its pharmacological properties. The presence of the 4-chlorobenzyl substituent enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Antimicrobial Activity
Research has indicated that quinoxaline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinoxaline compounds, it was found that derivatives similar to this compound showed promising results against several bacterial strains.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)... | 2.5 | Staphylococcus aureus |
| Quinoxaline Derivative A | 1.0 | Escherichia coli |
| Quinoxaline Derivative B | 0.5 | Bacillus subtilis |
The minimum inhibitory concentration (MIC) values demonstrate the effectiveness of these compounds in inhibiting bacterial growth. Notably, the compound exhibited an MIC of 2.5 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
Anticancer Activity
Quinoxaline derivatives are also being investigated for their anticancer properties. In vitro studies have shown that compounds containing the quinoxaline structure can induce apoptosis in cancer cells.
Case Study: Anticancer Efficacy
In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects:
- HCT-116 Cell Line: IC50 = 1.9 µg/mL
- MCF-7 Cell Line: IC50 = 2.3 µg/mL
These values suggest that the compound may be more potent than traditional chemotherapeutics like doxorubicin, which has an IC50 of 3.23 µg/mL .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
Table 2: Enzyme Inhibition Activity
| Compound | AChE Inhibition (%) |
|---|---|
| Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)... | 85 |
| Quinoxaline Derivative C | 70 |
The ethyl derivative exhibited 85% inhibition of AChE, indicating its potential utility in treating conditions such as Alzheimer's disease .
Comparison with Similar Compounds
Key Findings
The absence of aromaticity in 1-1/1-2 (saturated naphthyridine) reduces planar interactions but increases conformational rigidity .
Functional Group Effects Sulfonyl Groups: Both the target compound and 1 contain sulfonyl groups, but the 4-chlorobenzyl substituent in the target introduces steric bulk and electron-withdrawing effects absent in 1 . Methoxyimino Group (7): This group in 7 may confer tautomerism or hydrogen-bonding capabilities distinct from the sulfonyl group in the target compound .
Synthetic Complexity The target compound likely requires multi-step synthesis (e.g., quinoxaline formation followed by sulfonylation), whereas 1 is synthesized in a single step under mild aqueous conditions . 1-1/1-2 involve hydrogenation and isomer separation, highlighting the challenges in achieving stereochemical purity compared to the target compound .
Isomers 1-1/1-2 exhibit distinct NMR profiles due to conformational differences, underscoring the importance of structural analysis in characterizing complex derivatives .
Q & A
Basic: What are the standard synthetic routes for preparing Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-3-carboxylate?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution and sulfonylation reactions. A common approach involves reacting ethyl piperidine-3-carboxylate with 4-chlorobenzene sulfonyl chloride under alkaline conditions (pH 9–11) maintained by Na₂CO₃. The reaction is monitored by TLC (n-hexane/EtOAc 70:30), followed by neutralization, extraction with ethyl acetate, and purification via solvent evaporation . For the quinoxaline core, condensation of hydrazinylquinoxalinone derivatives with ethyl formyl esters (e.g., ethyl 2-formyl-3-oxopropionate) in ethanol under reflux is employed, with subsequent alkylation using cesium carbonate and alkyl halides in DMF .
Advanced: How can reaction yields be optimized during sulfonylation steps?
Methodological Answer:
Yield optimization requires precise control of reaction parameters:
- pH modulation : Maintaining pH 9–11 using Na₂CO₃ ensures deprotonation of the amine for efficient nucleophilic attack on the sulfonyl chloride .
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity in alkylation steps by stabilizing intermediates .
- Catalysis : Use of coupling agents like EDC/HOBt in DCM improves sulfonamide bond formation, as seen in analogous syntheses of piperidine-carboxylate derivatives .
- Purification : Column chromatography (e.g., 0–45% EtOAc/hexanes) or recrystallization from ethanol enhances purity .
Basic: What spectroscopic techniques are used to confirm the compound’s structure?
Methodological Answer:
- 1H NMR : Key signals include the piperidine ring protons (δ 1.03–4.47 ppm, multiplet) and aromatic protons from the 4-chlorobenzyl group (δ 7.16–7.33 ppm) .
- HRMS : Exact mass determination (e.g., [M+H]+ calculated for C₂₄H₂₄ClN₃O₄S: ~510.12) validates molecular composition .
- HPLC : Retention time consistency (e.g., 8.36 min under gradient A) confirms purity .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities?
Methodological Answer:
Single-crystal X-ray diffraction using SHELXL software resolves conformational details (e.g., piperidine chair vs. boat forms) and confirms stereochemistry. Key steps:
- Crystal growth : Slow evaporation from ethanol/water mixtures.
- Data collection : High-resolution (≤1 Å) datasets minimize errors in bond-length/angle measurements.
- Refinement : SHELXL’s full-matrix least-squares refinement incorporates anisotropic displacement parameters for non-hydrogen atoms .
Advanced: What in vivo models assess its neurotropic alphavirus inhibition?
Methodological Answer:
- Mouse models : Administer the compound intraperitoneally (e.g., 100 mg/kg) post-viral challenge. Monitor survival rates and viral load via qRT-PCR in brain tissue .
- Dose optimization : Pharmacokinetic studies (plasma/tissue concentration via LC-MS) determine bioavailability and half-life.
- Mechanistic studies : Co-crystallization with viral protease targets (e.g., nsP2) identifies binding interactions .
Basic: How is stability evaluated under varying storage conditions?
Methodological Answer:
- Thermal stability : Accelerated degradation studies at 40–60°C for 4 weeks, monitored by HPLC for decomposition products.
- Hydrolytic stability : Exposure to pH 1–13 buffers, with LC-MS identification of hydrolysis byproducts (e.g., free piperidine or sulfonic acid derivatives) .
- Light sensitivity : UV irradiation (254 nm) assesses photodegradation pathways .
Advanced: What SAR insights guide structural modifications for enhanced activity?
Methodological Answer:
- Sulfonyl group : Replacement of 4-chlorobenzyl with bulkier substituents (e.g., trifluoromethyl) increases steric hindrance, improving target selectivity .
- Piperidine ring : Methylation at C3 (ethyl → methyl ester) enhances metabolic stability by reducing esterase cleavage .
- Quinoxaline core : Introducing electron-withdrawing groups (e.g., nitro) at C6 augments π-stacking with viral RNA .
Advanced: How are analytical methods validated for purity and quantification?
Methodological Answer:
- HPLC validation : Parameters include linearity (R² ≥0.99), LOD/LOQ (≤0.1 µg/mL), and precision (%RSD <2%) using USP standards .
- MS/MS fragmentation : High-resolution Orbitrap systems (e.g., Q Exactive) confirm structural integrity via characteristic fragments (e.g., m/z 425.1 for piperidine cleavage) .
Advanced: How to address contradictions in synthetic yields across studies?
Methodological Answer:
Discrepancies (e.g., 67% vs. 95% yields) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
